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Compound of Interest

Ethyl 4-acetamido-3-
Compound Name:
hydroxybenzoate

Cat. No. B585362

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and
characterization of Oseltamivir Impurity D. Oseltamivir, an antiviral medication, requires
stringent purity control to ensure its safety and efficacy. This document outlines the chemical
properties, analytical methodologies, and characterization data for Oseltamivir Impurity D, a
known related substance.

Chemical Identity and Properties

Oseltamivir Impurity D is identified as Ethyl 4-acetamido-3-hydroxybenzoate. Its fundamental
properties are summarized in the table below.
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Property Value

Systematic Name Ethyl 4-acetamido-3-hydroxybenzoate

Oseltamivir Phenol Analog, Oseltamivir BP

Synonyms ] o )
Impurity D, Oseltamivir EP Impurity D

CAS Number 1346604-18-9[1][2][3][4]
Molecular Formula C11H13NOA4[2][3]
Molecular Weight 223.23 g/mol [2]
Appearance White to Off-White Solid[5]

N Soluble in Methanol (MeOH) and Dimethyl
Solubility

Sulfoxide (DMSO)[2]

Spectroscopic and Chromatographic Data

The structural elucidation of Oseltamivir Impurity D is achieved through a combination of
spectroscopic and chromatographic techniques. While specific spectral data is often proprietary
and provided with the purchase of a certified reference standard, this section details the types
of data generated and their significance in the characterization process. Commercial suppliers
of the Oseltamivir Impurity D reference standard typically provide a comprehensive Certificate
of Analysis (CoA) containing detailed analytical data.[6][7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the detection and quantification of Oseltamivir Impurity D. A
typical purity analysis by HPLC is greater than 95%.[5][8]

Table 2: Representative HPLC Data for Oseltamivir Impurity D

Parameter Typical Value
Purity (by HPLC) >95%[5][8]
Retention Time (RT) Analyte-specific, method-dependent
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Spectroscopic Data

Spectroscopic analysis provides definitive structural information for Oseltamivir Impurity D.

Table 3: Spectroscopic Data for Oseltamivir Impurity D

Technique Data Type Interpretation

] ) o Provides information on the
Chemical Shifts (8), Multiplicity, ]
1H NMR ) number and environment of
Coupling Constants (J) )
protons in the molecule.

Indicates the number and
13C NMR Chemical Shifts () types of carbon atoms present
in the structure.

Confirms the molecular weight
) and provides fragmentation
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)
patterns for structural

elucidation.

Identifies functional groups
present in the molecule, such

Infrared (IR) Spectroscopy Wavenumber (cm~1) as hydroxyl (-OH), amide (-NH-
C=0), and ester (-C=0)

groups.

. . . Determines thermal stability
Thermogravimetric Analysis

Weight loss vs. Temperature and the presence of volatile
(TGA)

components.

Experimental Protocols

The identification and characterization of Oseltamivir Impurity D involve a series of well-defined
analytical methods. The following protocols are representative of the methodologies employed.

High-Performance Liquid Chromatography (HPLC)
Method for Impurity Profiling
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A stability-indicating reverse-phase HPLC method is essential for separating Oseltamivir from
its impurities, including Impurity D.

e Column: Inertsil® ODS-2 (250 mm x 4.6 mm, 5 um) or equivalent C18 column.

» Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. For example,
a gradient or isocratic elution with a mobile phase consisting of a phosphate buffer and
acetonitrile or methanol. A reported method for Oseltamivir and its impurities uses a mobile
phase of pH 2.5 buffer and methanol in a 55:45 (v/v) ratio.

e Flow Rate: Typically 1.0 mL/min.

» Detection: UV detection at a wavelength where both Oseltamivir and its impurities have
significant absorbance, such as 215 nm.

e Column Temperature: Ambient or controlled, for example, at 30°C.
e Injection Volume: Typically 10-20 pL.

o Sample Preparation: Dissolve the sample in a suitable diluent, such as the mobile phase or a
mixture of water and organic solvent, to a known concentration.

Spectroscopic Analysis

For spectroscopic characterization, the isolated and purified Oseltamivir Impurity D reference
standard is used.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve an accurately weighed amount of the impurity standard in a
suitable deuterated solvent (e.g., DMSO-des, CDCI3).

o Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

o Experiments: Acquire *H NMR, 3C NMR, and potentially 2D NMR (e.g., COSY, HSQC)
spectra to fully assign the proton and carbon signals.

e Mass Spectrometry (MS):
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o Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS),
using an appropriate ionization technique such as Electrospray lonization (ESI).

o Analysis: Obtain the full scan mass spectrum to determine the molecular ion peak and
conduct fragmentation analysis (MS/MS) to aid in structural confirmation.

e Infrared (IR) Spectroscopy:

o Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total
Reflectance (ATR) accessory.

o Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Analysis: Acquire the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm™1) to
identify characteristic absorption bands of the functional groups.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the identification and characterization
process for Oseltamivir Impurity D.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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